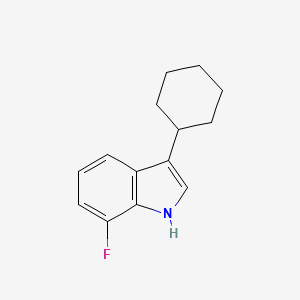

3-Cyclohexyl-7-fluoro-1H-indole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-cyclohexyl-7-fluoro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN/c15-13-8-4-7-11-12(9-16-14(11)13)10-5-2-1-3-6-10/h4,7-10,16H,1-3,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHZRSAVPVHSGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CNC3=C2C=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization of 3-Cyclohexyl-7-fluoro-1H-indole: A Technical Guide

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] The strategic introduction of substituents, such as a fluorine atom and a cyclohexyl group, can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity.[1][2] 3-Cyclohexyl-7-fluoro-1H-indole is a compound of interest for researchers in drug discovery and development, necessitating a thorough understanding of its structural features. This technical guide provides a detailed analysis of the expected spectroscopic data for this molecule, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The insights herein are designed to assist researchers in the unambiguous identification and characterization of this and structurally related compounds.

Molecular Structure and Spectroscopic Overview

The structure of 3-Cyclohexyl-7-fluoro-1H-indole, with its key atom numbering, is presented below. This numbering will be used for the assignment of spectroscopic signals throughout this guide.

Caption: Structure of 3-Cyclohexyl-7-fluoro-1H-indole with atom numbering.

The following sections will detail the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy data for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environments.[2] For 3-Cyclohexyl-7-fluoro-1H-indole, both ¹H and ¹³C NMR will provide characteristic signals.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for indole derivatives is crucial for accurate structural elucidation.

Caption: General workflow for NMR data acquisition and processing.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Constants

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring atoms.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| N1-H | 8.0 - 8.5 | br s | - | The N-H proton of the indole ring typically appears as a broad singlet in this downfield region due to its acidic nature and quadrupole broadening from the nitrogen atom. |

| H2 | 7.0 - 7.2 | d | ~2.5 | The C2 proton of an indole is a singlet in the absence of a substituent at C3, but here it will be a doublet due to coupling with the C1' proton of the cyclohexyl group. |

| H4 | 6.8 - 7.0 | dd | J(H4-H5) ≈ 7.5, J(H4-F) ≈ 10.0 | This proton is coupled to both H5 and the fluorine at C7, resulting in a doublet of doublets. The coupling to fluorine is a through-space or long-range coupling. |

| H5 | 6.9 - 7.1 | t | J(H5-H4) ≈ J(H5-H6) ≈ 7.5 | The H5 proton is coupled to both H4 and H6, appearing as a triplet. |

| H6 | 7.1 - 7.3 | d | J(H6-H5) ≈ 7.5 | The H6 proton is coupled to H5, resulting in a doublet. |

| H1' | 2.6 - 2.8 | m | - | The methine proton of the cyclohexyl group attached to the indole ring will be a multiplet due to coupling with H2 and the adjacent methylene protons of the cyclohexyl ring. |

| H2', H6' (ax, eq) | 1.8 - 2.0 | m | - | These methylene protons adjacent to the methine carbon will appear as complex multiplets. |

| H3', H5' (ax, eq) | 1.2 - 1.5 | m | - | These methylene protons will also be complex multiplets. |

| H4' (ax, eq) | 1.2 - 1.5 | m | - | The protons on the C4' of the cyclohexyl ring will appear as a multiplet in the aliphatic region. |

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The carbon NMR spectrum will reveal the number of chemically non-equivalent carbon atoms.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 122 - 125 | The C2 carbon of a 3-substituted indole is typically found in this region. |

| C3 | 115 - 118 | The presence of the cyclohexyl group at C3 shifts this carbon's resonance upfield compared to an unsubstituted indole. |

| C3a | 127 - 130 | A quaternary carbon within the indole ring system. |

| C4 | 108 - 112 (d, J(C4-F) ≈ 15-20 Hz) | The fluorine at C7 will cause a doublet splitting for this carbon due to coupling. |

| C5 | 120 - 123 | An aromatic methine carbon. |

| C6 | 123 - 126 | Another aromatic methine carbon. |

| C7 | 155 - 160 (d, J(C7-F) ≈ 240-250 Hz) | The carbon directly bonded to fluorine will show a large one-bond coupling constant and a significant downfield shift. |

| C7a | 135 - 138 | The quaternary carbon adjacent to the nitrogen. |

| C1' | 35 - 40 | The methine carbon of the cyclohexyl group. |

| C2', C6' | 30 - 35 | Methylene carbons of the cyclohexyl ring. |

| C3', C5' | 25 - 30 | Methylene carbons of the cyclohexyl ring. |

| C4' | 25 - 30 | The methylene carbon at the 4-position of the cyclohexyl ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can aid in structural elucidation.

Experimental Protocol: Mass Spectrometry Data Acquisition

Caption: General workflow for mass spectrometry data acquisition.

Predicted Mass Spectrum

The molecular formula for 3-Cyclohexyl-7-fluoro-1H-indole is C₁₅H₁₆FN. The expected exact mass can be calculated for high-resolution mass spectrometry (HRMS).

-

Molecular Ion: The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ is expected to be prominent.

-

[M]⁺: m/z 229.1267

-

[M+H]⁺: m/z 230.1345

-

-

Key Fragmentation Patterns: The fragmentation of indole derivatives is well-documented.[3][4] For 3-Cyclohexyl-7-fluoro-1H-indole, the following fragmentation pathways are anticipated:

-

Loss of the cyclohexyl group: A significant fragment would arise from the cleavage of the C3-C1' bond, resulting in a fragment ion corresponding to the 7-fluoro-1H-indol-3-yl cation (m/z 146).

-

Fragmentation of the cyclohexyl ring: Successive loss of ethylene (C₂H₄, 28 Da) units from the cyclohexyl group is a common fragmentation pathway for cyclohexyl-substituted compounds.

-

Characteristic indole fragmentation: The indole ring itself can undergo fragmentation, often leading to the formation of a characteristic ion at m/z 130.[3]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[5]

Experimental Protocol: IR Data Acquisition

Caption: General workflow for IR data acquisition.

Predicted IR Absorption Bands

The IR spectrum of 3-Cyclohexyl-7-fluoro-1H-indole will exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400 - 3300 | Medium, Sharp | N-H stretch | The N-H stretching vibration in indoles typically appears in this region as a relatively sharp peak.[6] |

| 3100 - 3000 | Medium | Aromatic C-H stretch | Stretching vibrations of the C-H bonds on the indole ring. |

| 2950 - 2850 | Strong | Aliphatic C-H stretch | Symmetric and asymmetric stretching vibrations of the C-H bonds in the cyclohexyl group.[7] |

| 1620 - 1450 | Medium | C=C stretch (aromatic) | Stretching vibrations of the carbon-carbon double bonds within the indole ring. |

| 1450 | Medium | CH₂ bend (scissoring) | Bending vibration of the methylene groups in the cyclohexyl ring. |

| 1250 - 1000 | Strong | C-F stretch | The C-F stretching vibration is typically a strong absorption in this region.[8] |

| 800 - 700 | Strong | C-H bend (out-of-plane) | Out-of-plane bending of the C-H bonds on the substituted benzene ring. |

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of 3-Cyclohexyl-7-fluoro-1H-indole. By combining the predictive power of ¹H and ¹³C NMR, the molecular weight and fragmentation insights from mass spectrometry, and the functional group information from IR spectroscopy, researchers can confidently confirm the structure of this and related novel indole derivatives. This multi-technique approach is indispensable for ensuring the scientific integrity of data in the fields of medicinal chemistry and drug development.

References

-

Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

-

Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Retrieved February 15, 2026, from [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved February 15, 2026, from [Link]

-

Infrared Spectroscopy Absorption Table. (2021). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2023). YouTube. Retrieved February 15, 2026, from [Link]

-

Katritzky, A. R., Akhmedov, N. G., Myshakin, E. M., Verma, A. K., & Hall, C. D. (2005). Low-temperature 1H and 13C NMR spectra of N-substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles. Magnetic Resonance in Chemistry, 43(5), 351–358. Retrieved February 15, 2026, from [Link]

-

Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377. Retrieved February 15, 2026, from [Link]

-

Parker, R. G., & Roberts, J. D. (1970). Nuclear Magnetic Resonance Spectroscopy. ¹³C Spectra of Indole and Methylindoles. The Journal of Organic Chemistry, 35(4), 996–999. Retrieved February 15, 2026, from [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

-

INFRARED SPECTROSCOPY (IR). (n.d.). University of Colorado Boulder. Retrieved February 15, 2026, from [Link]

-

Infrared Spectrometry. (n.d.). Michigan State University. Retrieved February 15, 2026, from [Link]

-

General Information. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

-

Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. (2019). MDPI. Retrieved February 15, 2026, from [Link]

-

Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. (2023). Refubium - Freie Universität Berlin. Retrieved February 15, 2026, from [Link]

-

IR Absorption Table. (n.d.). University of California, Los Angeles. Retrieved February 15, 2026, from [Link]

-

Cyclohexane, fluoro-. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. Infrared Spectrometry [www2.chemistry.msu.edu]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

Predicted biological activity of 3-Cyclohexyl-7-fluoro-1H-indole

An In-Depth Technical Guide to the Predicted Biological Activity of 3-Cyclohexyl-7-fluoro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This guide focuses on 3-Cyclohexyl-7-fluoro-1H-indole, a specific derivative that combines the established therapeutic potential of the 3-substituted indole core with strategic structural modifications—a bulky cyclohexyl group at the C3 position and a fluorine atom at the C7 position. While direct biological data for this exact molecule is not extensively published, its structural components suggest a high probability of significant pharmacological activity. The introduction of a fluorine atom can enhance critical drug-like properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[4] Concurrently, the 3-position substitution is a well-established strategy for modulating the activity of indole-based compounds across a range of therapeutic areas, including oncology, infectious diseases, and neurology.[2][5] This document provides a predictive analysis of the potential biological activities of 3-Cyclohexyl-7-fluoro-1H-indole, supported by a framework of proposed in silico and in vitro validation protocols.

Rationale for Predicted Biological Activity

The chemical structure of 3-Cyclohexyl-7-fluoro-1H-indole is a composite of functionalities known to confer biological activity.

-

The Indole Scaffold : As a bioisostere of tryptophan, the indole ring system is a frequent binder to a diverse array of protein targets.[2]

-

C3-Substitution : The C3 position of the indole ring is a common point for functionalization to achieve specific pharmacological effects. The presence of a bulky, lipophilic cyclohexyl group suggests potential interactions with hydrophobic pockets in target proteins.

-

C7-Fluorination : The strategic placement of a fluorine atom at the 7-position can significantly alter the molecule's electronic properties and metabolic stability.[6][7] This can lead to improved pharmacokinetic and pharmacodynamic profiles.

Based on these structural features and the activities of analogous compounds, we predict that 3-Cyclohexyl-7-fluoro-1H-indole is a candidate for investigation in the following therapeutic areas:

-

Anticancer Activity : Many 3-substituted indoles exhibit potent anticancer effects.[1][8]

-

Antiviral Activity : The indole scaffold is present in several antiviral agents, including those targeting HIV and HCV.[5]

-

Central Nervous System (CNS) Activity : The structural similarity to serotonin and the activity of related compounds at CNS targets, such as the serotonin transporter (SERT), suggest potential neurological applications.[9]

Predicted Biological Activities and Validation Workflows

This section outlines the predicted activities and provides detailed experimental workflows for their validation.

Predicted Anticancer Activity

Hypothesis : 3-Cyclohexyl-7-fluoro-1H-indole induces apoptosis in cancer cells through the modulation of stress-related signaling pathways.

Rationale : A novel synthetic compound, 1,1,3-tri(3-indolyl)cyclohexane, has been shown to induce apoptosis in lung cancer cells via the intrinsic mitochondrial pathway, involving the generation of reactive oxygen species (ROS) and activation of c-Jun N-terminal kinase (JNK).[8] The structural similarity of the cyclohexyl-indole moiety suggests a comparable mechanism of action.

Experimental Workflow

Caption: Workflow for investigating the anticancer activity of 3-Cyclohexyl-7-fluoro-1H-indole.

Protocols

-

Cell Viability (MTT) Assay :

-

Seed cancer cells (e.g., A549, MCF-7) in 96-well plates.

-

Treat with varying concentrations of 3-Cyclohexyl-7-fluoro-1H-indole for 24-72 hours.

-

Add MTT solution and incubate.

-

Add solubilizing agent (e.g., DMSO) and measure absorbance at 570 nm.

-

Calculate the half-maximal inhibitory concentration (IC50).

-

-

Apoptosis Assay (Annexin V/PI Staining) :

-

Treat cells with the compound at its IC50 concentration.

-

Harvest and wash cells.

-

Resuspend in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI).

-

Analyze by flow cytometry.

-

-

Reactive Oxygen Species (ROS) Detection :

-

Treat cells with the compound.

-

Load with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Measure fluorescence intensity using a plate reader or flow cytometer.

-

-

Western Blot Analysis :

-

Lyse treated cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe with primary antibodies against Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9, phospho-JNK, and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate.

-

Predicted Antiviral Activity

Hypothesis : 3-Cyclohexyl-7-fluoro-1H-indole inhibits the replication of RNA viruses, potentially through targeting viral enzymes like reverse transcriptase or integrase.

Rationale : The indole scaffold is a key component of several anti-HIV drugs.[5] Specifically, N-substituted indoles with substitutions at the C3 position have shown inhibitory properties against HIV integrase.[5] The fluorine substitution can further enhance binding affinity and antiviral potency.

Experimental Workflow

Caption: Workflow for evaluating the antiviral potential of 3-Cyclohexyl-7-fluoro-1H-indole.

Protocols

-

HIV-1 Reverse Transcriptase Inhibition Assay :

-

Utilize a commercially available colorimetric or fluorometric assay kit.

-

Incubate recombinant HIV-1 reverse transcriptase with a poly(A) template and oligo(dT) primers in the presence of the test compound.

-

Add labeled dUTP and incubate.

-

Measure the incorporation of the labeled nucleotide.

-

-

HCV Replicon Assay :

-

Use Huh-7 cells harboring a subgenomic HCV replicon expressing a reporter gene (e.g., luciferase).

-

Treat cells with the test compound for 48-72 hours.

-

Measure reporter gene activity to quantify HCV replication.

-

Predicted CNS Activity

Hypothesis : 3-Cyclohexyl-7-fluoro-1H-indole acts as a ligand for the serotonin transporter (SERT), potentially modulating serotonergic neurotransmission.

Rationale : Aminocyclohexyl indole derivatives have demonstrated high affinity and specificity for SERT.[9] The structural components of 3-Cyclohexyl-7-fluoro-1H-indole are consistent with those required for SERT binding.

Experimental Workflow

Caption: Workflow for assessing the CNS activity of 3-Cyclohexyl-7-fluoro-1H-indole at SERT.

Protocols

-

SERT Radioligand Binding Assay :

-

Prepare cell membranes from cells stably expressing human SERT.

-

Incubate membranes with a radioligand (e.g., [³H]citalopram) and varying concentrations of the test compound.

-

Separate bound and free radioligand by rapid filtration.

-

Quantify radioactivity by liquid scintillation counting.

-

Calculate the inhibition constant (Ki) from competition binding curves.

-

-

[³H]Serotonin Uptake Assay :

-

Culture cells expressing SERT (e.g., HEK293-hSERT).

-

Pre-incubate cells with the test compound.

-

Add [³H]serotonin and incubate for a short period.

-

Wash cells to remove unincorporated radiolabel.

-

Lyse cells and measure radioactivity.

-

Determine the IC50 for serotonin uptake inhibition.

-

In Silico Predictive Analysis

To further refine the predicted biological activities and prioritize experimental efforts, a comprehensive in silico analysis is recommended.

Workflow

-

ADME-Tox Prediction : Utilize computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of 3-Cyclohexyl-7-fluoro-1H-indole.[10][11]

-

Target Fishing : Employ ligand-based and structure-based virtual screening approaches to identify potential protein targets from large biological databases.[12]

-

Molecular Docking : For high-priority targets identified through target fishing, perform molecular docking studies to predict the binding mode and estimate the binding affinity of the compound.[13]

Recommended Tools :

-

ADME-Tox : SwissADME, pkCSM

-

Target Fishing : PharmMapper, SuperPred

-

Molecular Docking : AutoDock Vina, Schrödinger Suite

Summary of Predicted Activities and Key Validating Assays

| Predicted Activity | Rationale | Key Validating Assays |

| Anticancer | Structural similarity to known apoptosis-inducing indole derivatives.[8] | MTT assay, Annexin V/PI staining, ROS detection, Western blot for apoptotic markers. |

| Antiviral | The indole scaffold is a known pharmacophore in antiviral drugs.[5] | HIV-1 reverse transcriptase inhibition assay, HCV replicon assay. |

| CNS Activity | Analogy to aminocyclohexyl indoles that target the serotonin transporter.[9] | SERT radioligand binding assay, [³H]serotonin uptake assay. |

Conclusion

3-Cyclohexyl-7-fluoro-1H-indole represents a promising, yet underexplored, chemical entity. Its structural motifs, common to a wide range of bioactive molecules, strongly suggest a high likelihood of pharmacological activity. The predictive framework and detailed experimental protocols outlined in this guide provide a robust starting point for a comprehensive investigation into its therapeutic potential. The proposed workflows, integrating in silico prediction with in vitro validation, offer an efficient pathway to elucidate the biological profile of this compound and to determine its viability as a lead candidate for drug development.

References

-

Nikoofar, K., Kadivar, D., & Shirzadnia, S. (2014). Pharmacological properties of some 3-substituted indole derivatives, a concise overview. Iranian chemical communication, 2(Issue 4, pp. 236-325, Serial No. 5), 300-315. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Fluorinated Indoles in Modern Pharmaceutical Research. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 5-Fluoroindole-2-carboxylic Acid in Modern Drug Discovery. Retrieved from [Link]

-

Anonymous. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies, 7(2), 143-150. [Link]

-

Various Authors. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. Request PDF on ResearchGate. [Link]

-

Johansson, H., Jørgensen, T. B., Gloriam, D. E., Bräuner-Osborne, H., & Pedersen, D. S. (2015). 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry. RSC Advances, 5(112), 92215-92223. [Link]

-

Saleh, E. A. M., Firoz, K. H., Uthirapathy, S., & Ridha-Salman, H. (n.d.). Selected examples of bioactive 3-substituted indole derivatives used in pharmaceutical applications. ResearchGate. [Link]

-

Li, Z., et al. (2021). Difluorocarbene enables to access 2-fluoroindoles from ortho-vinylanilines. Nature Communications, 12(1), 4939. [Link]

-

Kim, H. J., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(9), 983-988. [Link]

-

Anonymous. (2021). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Advances, 11(23), 13866-13889. [Link]

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

De la Cuesta, J., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. Journal of Medicinal Chemistry, 64(15), 11096-11116. [Link]

-

Zhang, L., et al. (2008). 3-(4-(6-Fluoroalkoxy-3,4-dihydroisoquinoline-2(1H)-yl)cyclohexyl)-1H-indole-5-carbonitriles for SERT imaging: chemical synthesis, evaluation in vitro and radiofluorination. Bioorganic & Medicinal Chemistry Letters, 18(16), 4727-4730. [Link]

-

Ortiz, M. V. C., et al. (2023). In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity. Parasitology Research, 123(1), 75. [Link]

-

Gomez, G., et al. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. Molecules, 26(17), 5184. [Link]

- Google Patents. (n.d.). US9744207B2 - Pharmaceutical compositions with enhanced stability.

-

El-Damasy, A. K., et al. (2021). In Silico Approach Using Free Software to Optimize the Antiproliferative Activity and Predict the Potential Mechanism of Action. Molecules, 26(13), 3998. [Link]

-

Dana Bioscience. (n.d.). 3-Cyclohexyl-7-fluoro-1H-indole 100mg. Retrieved from [Link]

-

USPTO. (n.d.). C07D 333/76 (2013.01); H10K 85/342 (2023.02) - Official Gazette for Patents. Retrieved from [Link]

- Google Patents. (n.d.). WO2023018636A1 - Compounds that inhibit pi3k isoform alpha and methods for treating cancer.

-

Hsu, Y. L., et al. (2008). Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models. Cancer, 113(4), 845-856. [Link]

-

Frontiers. (n.d.). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Retrieved from [Link]

-

Zhou, Y., et al. (2021). Comparison of seven in silico tools for evaluating of daphnia and fish acute toxicity: case study on Chinese Priority Controlled Chemicals and new chemicals. BMC Bioinformatics, 22(1), 151. [Link]

-

Pinzi, L., & Rastelli, G. (2021). Recent Advances in In Silico Target Fishing. Molecules, 26(17), 5124. [Link]

-

Zhang, L., et al. (2018). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry, 6, 24. [Link]

-

Martins, C., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules, 29(14), 3349. [Link]

-

MDPI. (2024). Special Issue “Development and Synthesis of Biologically Active Compounds”. Retrieved from [Link]

- Google Patents. (n.d.). US8506943B2 - Cyclohexylethyl carboxylic acid ester compositions and method for using the same for reducing malodors.

-

ResearchGate. (n.d.). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. Retrieved from [Link]

Sources

- 1. Pharmacological properties of some 3-substituted indole derivatives, a concise overview [icc.journals.pnu.ac.ir]

- 2. chemijournal.com [chemijournal.com]

- 3. 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-(4-(6-Fluoroalkoxy-3,4-dihydroisoquinoline-2(1H)-yl)cyclohexyl)-1H-indole-5-carbonitriles for SERT imaging: chemical synthesis, evaluation in vitro and radiofluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. arpi.unipi.it [arpi.unipi.it]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Whitepaper: Strategic Synthesis & Precursor Selection for 3-Cyclohexyl-7-fluoro-1H-indole

This technical guide details the strategic synthesis of 3-Cyclohexyl-7-fluoro-1H-indole , a specialized scaffold often utilized in medicinal chemistry for its metabolic stability (conferred by the 7-fluoro group) and lipophilic receptor engagement (via the 3-cyclohexyl moiety).

Executive Summary & Retrosynthetic Architecture

The synthesis of 3-Cyclohexyl-7-fluoro-1H-indole presents two distinct regiochemical challenges:

-

The 7-Fluoro Substituent: Electrophilic aromatic substitution on a pre-formed indole core typically favors the C3 position. Introducing a halogen at C7 after ring formation is difficult due to deactivation and steric hindrance. Therefore, the fluorine atom must be present in the aromatic precursor.

-

The 3-Cyclohexyl Moiety: Direct attachment of a secondary alkyl ring (cyclohexyl) to the C3 position is sterically demanding. Classic Fischer Indole Synthesis using cyclohexanone yields 1,2,3,4-tetrahydrocarbazole (a fused tricyclic system), not the desired 3-cyclohexylindole.

The Solution: This guide advocates for a convergent "Scaffold + Decoration" strategy:

-

Phase 1: Construction of the 7-fluoro-1H-indole core via the Bartoli Indole Synthesis . This is the superior method for 7-substituted indoles, avoiding the harsh conditions and regioselectivity issues of the Fischer route.

-

Phase 2: Ionic Hydrogenation (Reductive Alkylation) to install the cyclohexyl group at C3 without ring fusion.

Retrosynthetic Pathway (DOT Visualization)

Figure 1: Retrosynthetic logic flow prioritizing the Bartoli route for the core and ionic hydrogenation for functionalization.

Primary Starting Materials & Precursors

A. The Core Scaffold Precursor: 2-Fluoronitrobenzene

-

CAS: 1493-27-2

-

Role: Provides the aromatic backbone and the critical 7-fluoro substituent.

-

Why Selected: Unlike 2-fluoroaniline (used in Fischer synthesis), the nitro derivative allows access to the Bartoli Indole Synthesis . This reaction is specifically renowned for tolerating ortho-substitution and solving the "7-position problem" that plagues other indole syntheses.

-

Purity Requirement: >98% (impurities can quench the Grignard reagent).

B. The Alkyl Donor: Cyclohexanone

-

CAS: 108-94-1

-

Role: Source of the C3-cyclohexyl group.

-

Why Selected: It is inexpensive and stable. Crucially, when used in reductive alkylation (unlike Fischer), it does not fuse to the indole nitrogen/C2 positions, preserving the discrete indole structure.

C. Critical Reagents

-

Vinylmagnesium Bromide (1.0 M in THF): The carbon source for the pyrrole ring in the Bartoli synthesis. Note: Freshness is critical; titer must be verified.

-

Triethylsilane (Et3SiH): The hydride source for ionic hydrogenation.

-

Trifluoroacetic Acid (TFA): Acts as both solvent and catalyst to generate the electrophilic indoleninium species.

Detailed Synthetic Protocols

Phase 1: Synthesis of 7-Fluoro-1H-indole (Bartoli Route)

Principle: The reaction of an ortho-substituted nitroarene with 3 equivalents of vinyl Grignard reagent.[1][2] The steric bulk of the fluorine atom actually aids the reaction by promoting the necessary [3,3]-sigmatropic rearrangement.

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, low-temperature thermometer, and nitrogen inlet.

-

Reagent Prep: Charge the flask with 2-fluoronitrobenzene (1.0 eq) and anhydrous THF (0.2 M concentration). Cool the solution to -40°C (acetonitrile/dry ice bath).

-

Grignard Addition: Add vinylmagnesium bromide (3.5 eq) dropwise via syringe pump or addition funnel over 45 minutes.

-

Critical Control Point: Maintain internal temperature below -30°C. The reaction is highly exothermic.

-

-

Reaction: Stir at -40°C for 1 hour, then allow to warm to -20°C over 30 minutes. The solution typically turns deep dark brown/red.

-

Quench: Pour the cold reaction mixture into saturated aqueous NH4Cl (exothermic!).

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine. Dry over MgSO4 and concentrate.

-

Purification: Flash column chromatography (SiO2, Hexanes/EtOAc gradient). 7-Fluoroindole is typically less polar than the starting nitroarene.

Yield Expectation: 45–65% (Bartoli reactions are moderate yielding but operationally simple for this substitution pattern).

Phase 2: Reductive Alkylation to 3-Cyclohexyl-7-fluoro-1H-indole

Principle: Direct alkylation using Ionic Hydrogenation . The indole is protonated by TFA to form a reactive indoleninium ion, which condenses with cyclohexanone. The resulting intermediate is instantly reduced by the silane. This method avoids the formation of the thermodynamic byproduct (tetrahydrocarbazole).

Protocol:

-

Setup: Charge a clean, dry RBF with 7-fluoro-1H-indole (1.0 eq) and cyclohexanone (1.2 eq).

-

Solvent/Catalyst: Add Trifluoroacetic acid (TFA) (10–15 volumes relative to indole mass). The mixture may darken.

-

Note: Ensure the system is under an inert atmosphere (N2 or Ar).

-

-

Reduction: Cool to 0°C. Add Triethylsilane (Et3SiH) (3.0 eq) dropwise.

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours.

-

Monitoring: TLC should show the disappearance of the indole. If the reaction stalls, add another 1.0 eq of Et3SiH.

-

-

Workup: Carefully quench by pouring into ice-cold NaOH (2M) or NaHCO3 solution to neutralize the TFA (Gas evolution!). Extract with Dichloromethane (DCM).

-

Purification: Recrystallization from Hexanes/EtOAc is often sufficient. If oil persists, use column chromatography.

Yield Expectation: 70–85%.

Mechanism of Action: Why This Route Works

The success of this synthesis relies on the specific mechanism of the reductive alkylation step, which differentiates it from the Fischer synthesis.

Figure 2: Mechanism of Ionic Hydrogenation. The silane intercepts the indoleninium intermediate before rearrangement or polymerization can occur.

Comparison of Data & Specifications

| Parameter | Route A: Bartoli + Reductive Alkylation (Recommended) | Route B: Fischer Indole Synthesis (Not Recommended) |

| Starting Material | 2-Fluoronitrobenzene | (2-Fluorophenyl)hydrazine HCl |

| Reagent for C3 | Cyclohexanone (Alkylation) | Cyclohexanone (Cyclization) |

| Primary Product | 3-Cyclohexyl-7-fluoro-1H-indole | 8-Fluoro-1,2,3,4-tetrahydrocarbazole |

| Regiocontrol | High (7-F is fixed from start) | Variable (Hydrazine rearrangement issues) |

| Scalability | High (Step 2 is very robust) | Moderate (Fischer can be messy) |

| Safety Profile | Grignard handling required | Hydrazine toxicity/instability |

References

-

Bartoli Indole Synthesis (Primary Methodology): Bartoli, G., Palmieri, G., Bosco, M., & Dalpozzo, R. (1989).[3] The reaction of vinyl grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles.[1][3] Tetrahedron Letters, 30(16), 2129–2132.[3] [Link]

-

Reductive Alkylation of Indoles (C3-Functionalization): Mahadevan, A., Sard, H., Gonzalez, M., & McKew, J. C. (2003).[4] A general method for C3 reductive alkylation of indoles.[5] Tetrahedron Letters, 44(24), 4589–4591. [Link]

-

Ionic Hydrogenation Mechanism: Gribble, G. W., Lord, P. D., Skotnicki, J., Dietz, S. E., Eaton, J. T., & Johnson, J. L. (1974). Sodium borohydride in carboxylic acid media.[5][6][7] Reduction of indoles and alkylation of aromatic amines.[5][8] Journal of the American Chemical Society, 96(25), 7812–7814. [Link]

-

Bartoli Review (Scope & Limitations): Dalpozzo, R., & Bartoli, G. (2005). Bartoli Indole Synthesis.[1][2][3][9] Current Organic Chemistry, 9(2), 163-178. [Link]

Sources

- 1. name-reaction.com [name-reaction.com]

- 2. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. A comprehensive review on the silane-acid reduction of alkenes in organic synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07101A [pubs.rsc.org]

- 5. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. researchgate.net [researchgate.net]

- 7. odinity.com [odinity.com]

- 8. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]

- 9. Bartoli (Indole Synthesis) [quimicaorganica.org]

The Strategic Introduction of Fluorine in Indole Scaffolds: A Technical Guide to Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a cornerstone of numerous natural products and pharmaceuticals, has been the subject of intense synthetic exploration for over a century. However, the deliberate incorporation of fluorine into this privileged scaffold represents a more recent and profoundly impactful chapter in medicinal chemistry. This guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of fluorinated indole compounds, offering field-proven insights and detailed protocols for the modern researcher.

A Historical Perspective: From Serendipity to Strategic Design

The story of fluorinated indoles is intrinsically linked to the broader history of organofluorine chemistry. While the first synthesis of an organofluorine compound is credited to Alexander Borodin in 1862, and elemental fluorine was first isolated by Henri Moissan in 1886, the application of fluorine in medicinal chemistry did not gain significant traction until the mid-20th century.[1] Early methods for introducing fluorine into aromatic systems, such as the Balz-Schiemann reaction developed in 1927, laid the groundwork for future investigations into fluorinated heterocycles.[2]

The initial forays into fluorinated indoles were largely driven by the desire to understand and modulate the biological activity of known indole-containing compounds, particularly tryptamine derivatives with psychoactive properties. A pivotal moment in this exploration was the 1963 synthesis and pharmacological evaluation of 5- and 6-fluoro-α-methyltryptamines by Asher Kalir and Stephen Szara. Their work sought to investigate how the strategic placement of a fluorine atom on the indole ring could alter the metabolic pathways and, consequently, the pharmacological effects of these compounds.[3] This early research demonstrated that fluorination was not merely an act of molecular decoration but a powerful tool for tuning biological function.

The subsequent decades witnessed a flourishing of synthetic methods for preparing fluorinated indoles, driven by the growing recognition of fluorine's unique ability to enhance key drug-like properties. The development of milder and more selective fluorinating agents, such as N-F reagents, further accelerated this progress, allowing for the synthesis of a diverse array of fluorinated indole derivatives with potential applications in a wide range of therapeutic areas.

The Fluorine Advantage: Enhancing Pharmacological Profiles

The strategic incorporation of fluorine into the indole scaffold can profoundly influence a molecule's physicochemical and pharmacological properties. This "fluorine advantage" stems from the unique characteristics of the fluorine atom, including its small size, high electronegativity, and the exceptional strength of the carbon-fluorine bond.[4][5]

Key Physicochemical and Pharmacological Effects of Fluorination on Indole Compounds:

| Property | Effect of Fluorination | Rationale and Impact |

| Metabolic Stability | Generally increased | The high bond energy of the C-F bond makes it resistant to cleavage by metabolic enzymes like cytochrome P450s, often leading to a longer in vivo half-life.[4][6][7] |

| Binding Affinity | Can be significantly increased | Fluorine's high electronegativity can create favorable electrostatic interactions with protein targets. It can also act as a hydrogen bond acceptor and influence the conformation of the molecule to better fit the binding pocket.[4] |

| Lipophilicity | Generally increased | The substitution of hydrogen with fluorine typically increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability.[4][8] |

| pKa | Can be altered | The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, influencing the ionization state of the molecule at physiological pH and affecting its solubility and target interactions.[9] |

These advantageous modifications have propelled the investigation of fluorinated indole derivatives across a spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[4] For instance, the introduction of a fluorine atom can block sites of metabolic oxidation, as was observed in early studies of 6-fluoro-N,N-diethyltryptamine, where the 6-fluoro substitution prevented the formation of the 6-hydroxy metabolite.[3]

Synthetic Strategies and Methodologies

The synthesis of fluorinated indoles has evolved from classical methods requiring harsh conditions to modern, highly selective catalytic approaches. The choice of synthetic route is often dictated by the desired position of the fluorine atom on the indole ring and the overall complexity of the target molecule.

Classical Indole Syntheses with Fluorinated Precursors

Many of the foundational named reactions for indole synthesis can be adapted to produce fluorinated derivatives by employing fluorinated starting materials.

-

Fischer Indole Synthesis: This venerable method, discovered by Emil Fischer in 1883, involves the acid-catalyzed reaction of a (fluorophenyl)hydrazine with an aldehyde or ketone.[7][10] The reaction proceeds through a phenylhydrazone intermediate which then undergoes a[11][11]-sigmatropic rearrangement to form the indole ring.[7][10] This approach is particularly useful for accessing a wide variety of substituted fluorinated indoles.[12]

-

Leimgruber-Batcho Indole Synthesis: This two-step process offers a milder alternative to the Fischer synthesis and is widely used in the pharmaceutical industry.[6][13] It begins with the formation of an enamine from an ortho-fluoronitrotoluene, followed by a reductive cyclization to yield the indole.[6][9] This method is particularly advantageous for producing indoles that are unsubstituted at the C2 and C3 positions.[13]

Modern Fluorination Techniques

More contemporary approaches focus on the direct introduction of fluorine onto a pre-formed indole scaffold or the use of specialized fluorinated building blocks.

-

Electrophilic Fluorination: The development of electrophilic fluorinating agents, such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI), has revolutionized the synthesis of fluorinated heterocycles. These reagents allow for the direct and often regioselective fluorination of electron-rich indole rings under relatively mild conditions.[14][15]

Experimental Protocols

Protocol 1: Leimgruber-Batcho Synthesis of 4-Fluoroindole

This two-step protocol is adapted from a patented method suitable for larger-scale synthesis.[16]

Step 1: Synthesis of (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine

-

To a reaction flask, add 2-fluoro-6-nitrotoluene.

-

Add 2 to 3 molar equivalents of N,N-dimethylformamide dimethyl acetal (DMF-DMA).[16]

-

Use DMF as the solvent.

-

Heat the mixture and stir until the condensation reaction is complete, monitoring by TLC.

-

Upon completion, remove the solvent under reduced pressure to obtain the crude enamine intermediate.

Step 2: Reductive Cyclization to 4-Fluoroindole

-

Dissolve the crude intermediate from Step 1 in methanol or ethanol.[16]

-

Add a metallic reducing catalyst, such as palladium on carbon (Pd/C).[16]

-

Carry out the catalytic hydrogenation under a hydrogen atmosphere (pressure: 0.2–3.0 MPa).[16]

-

Maintain the reaction temperature between 15–30 °C for 3–12 hours.[16]

-

After the reaction is complete, filter off the catalyst.

-

Concentrate the filtrate and purify the residue by column chromatography or recrystallization to obtain 4-fluoroindole.

Protocol 2: Synthesis of Sunitinib

Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor and a prominent example of a fluorinated indole-containing drug. Its synthesis involves the condensation of two key intermediates.

Step 1: Condensation to form 5-((5-fluoro-2-oxoindol-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester

-

In a suitable solvent such as ethanol, combine 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester and 5-fluoroindolin-2-one.

-

Add a catalytic amount of a base, such as piperidine.[17]

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture to allow the product to crystallize.

-

Collect the solid product by filtration and wash with cold ethanol.

Step 2: Aminolysis to form Sunitinib

-

Suspend the product from Step 1 in a solvent such as ethylene glycol dimethyl ether.

-

Add 2-(diethylamino)ethylamine.

-

Heat the mixture and stir until the aminolysis is complete.

-

Cool the reaction mixture and isolate the crude sunitinib base.

-

The crude product can be further purified by recrystallization or conversion to its malate salt.[17]

Fluorinated Indoles in Drug Discovery: A Case Study of Sunitinib

Sunitinib (Sutent®) stands as a testament to the successful application of fluorine in modern drug design. As a multi-targeted receptor tyrosine kinase (RTK) inhibitor, it has demonstrated significant efficacy in the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors (GIST).[10][18]

Mechanism of Action

Sunitinib exerts its therapeutic effects by inhibiting multiple RTKs that are crucial for tumor growth, angiogenesis, and metastatic progression.[10] Its primary targets include vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[2][10][11] By simultaneously blocking the signaling pathways mediated by these receptors, sunitinib effectively cuts off the tumor's blood supply and inhibits the proliferation of cancer cells.[2][11]

Kinase Inhibition Profile

The potency of sunitinib against its various kinase targets is a critical determinant of its clinical efficacy. The 5-fluoroindole moiety plays a crucial role in the binding of sunitinib to the ATP-binding pocket of these kinases.

In Vitro Kinase Inhibitory Activity of Sunitinib

| Kinase Target | IC₅₀ (nM) |

| PDGFRβ | 2[19] |

| VEGFR2 | 80[19] |

| KIT (wild-type) | <100[12] |

| FLT3 | Varies |

| RET | Varies |

Note: IC₅₀ values can vary depending on the specific assay conditions.

Conclusion and Future Directions

The journey of fluorinated indole compounds, from their initial synthesis in the mid-20th century to their current status as key components of life-saving medicines, highlights the power of strategic molecular design. The unique properties of fluorine have enabled medicinal chemists to overcome challenges related to metabolic stability, binding affinity, and overall pharmacokinetic profiles.

As our understanding of disease biology deepens and synthetic methodologies become even more sophisticated, the role of fluorinated indoles in drug discovery is poised to expand further. Future research will likely focus on the development of novel fluorination strategies, the synthesis of more complex and diverse fluorinated indole scaffolds, and the exploration of their potential in new therapeutic areas. The continued synergy between synthetic chemistry and pharmacology will undoubtedly lead to the discovery of the next generation of innovative fluorinated indole-based therapeutics.

References

- BenchChem. (2025).

-

Grokipedia. (n.d.). 6-Fluoro-AMT. Grokipedia. Retrieved from [Link]

- Journal of Nuclear Medicine. (2008). Novel synthesis of sunitinib, a tyrosine kinase inhibitor. Journal of Nuclear Medicine, 49(supplement 1), 1243-1243.

- Organic Letters. (2011). An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. Organic Letters, 13(17), 4544-4547.

-

DiVA. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link]

- BenchChem. (2025). Overcoming challenges in the synthesis of 4-fluoroindoles. BenchChem.

- ResearchGate. (2020). An investigation of the synthesis of vilazodone. Journal of Chemical Research, 44(3-4), 243-247.

- Google Patents. (n.d.). CN103159749A - Synthesis method for antidepressant drug vilazodone.

- ACS Publications. (2021). Practical and Scalable Manufacturing Process for a Novel Dual-Acting Serotonergic Antidepressant Vilazodone. Organic Process Research & Development, 25(5), 1234-1242.

- SpringerLink. (2025).

- Google Patents. (n.d.). CN101333215B - Synthesis method of sunitinib alkali.

- BenchChem. (2025). A Comparative Guide to Electrophilic Fluorinating Reagents: Selectfluor® vs. The Field. BenchChem.

- Google Patents. (n.d.). US9206163B2 - Process for the preparation of sunitinib and its acid addition salts thereof.

- BenchChem. (2025).

-

ResearchGate. (n.d.). Leimgruber–Batcho Indole Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN105601536A - Vilazodone intermediate preparation method.

-

Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis. Retrieved from [Link]

- Taylor & Francis Online. (2017). Synthesis of sericin-based conjugates by click chemistry: enhancement of sunitinib bioavailability and cell membrane permeation. Pharmaceutical Development and Technology, 22(1), 115-122.

-

ResearchGate. (n.d.). (PDF) Leimgruber–Batcho Indole Synthesis. Retrieved from [Link]

- BenchChem. (2025).

-

Bryn Mawr College. (n.d.). Electrophilic Fluorination. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). Direct C-H Fluorination/Heteroarylation of Oxindoles with Quinoxalin-2(1H)-ones Using Selectfluor. Organic & Biomolecular Chemistry.

- Cambridge University Press. (n.d.). Fischer Indole Synthesis.

-

Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Retrieved from [Link]

-

PMC. (n.d.). Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). 6-Fluoro-AMT. Retrieved from [Link]

-

YouTube. (2024, March 29). Making Tryptamines for Enlightenment. Retrieved from [Link]

-

Rhodium.ws. (n.d.). Synthesis of alpha-Methyltryptamine (IT-290/AMT). Retrieved from [Link]

- PubMed. (2020). Synthesis of High-Molar-Activity [18F]6-fluoro-L-DOPA Suitable for Human Use via Cu-mediated Fluorination of a BPin Precursor.

-

ResearchGate. (n.d.). Mechanisms of action of sunitinib (VEGF-tyrosine kinase inhibitor) and.... Retrieved from [Link]

-

Wikipedia. (n.d.). Sunitinib. Retrieved from [Link]

-

PMC. (n.d.). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Retrieved from [Link]

-

Bric.postech.ac.kr. (2014). VEGF-VEGFR Signals in Health and Disease. Retrieved from [Link]

-

ResearchGate. (n.d.). Sunitinib's mechanism of action. Sunitinib is an inhibitor for various.... Retrieved from [Link]

- bioRxiv. (2025).

- BC Cancer. (2026). DRUG NAME: Sunitinib.

- PMC. (2017). Discovery of High-Affinity PDGF-VEGFR Interactions: Redefining RTK Dynamics. Scientific Reports, 7(1), 16425.

-

ClinPGx. (n.d.). Sunitinib Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved from [Link]

- World Scientific. (n.d.).

-

ResearchGate. (n.d.). Effects of sunitinib on major oncogenic signaling pathways in 786-O and.... Retrieved from [Link]

- PMC. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599281.

- PMC. (2007). Primary and Secondary Kinase Genotypes Correlate With the Biological and Clinical Activity of Sunitinib in Imatinib-Resistant Gastrointestinal Stromal Tumor. Journal of Clinical Oncology, 25(25), 3927-3935.

-

ResearchGate. (n.d.). iC50 of sunitinib for different tyrosine kinase receptors. Retrieved from [Link]

-

PMC. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. Retrieved from [Link]

- PubMed. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-2104.

- Royal Society of Chemistry. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.

- PubMed. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.

- PubMed. (2017). Synthesis and biological activity of the novel indanedione anticoagulant rodenticides containing fluorine. European Journal of Medicinal Chemistry, 125, 1229-1237.

-

Patsnap Synapse. (2024). What is the mechanism of Sunitinib Malate?. Retrieved from [Link]

-

Encyclopedia MDPI. (n.d.). Synthesis of Indole Alkaloids. Retrieved from [Link]

-

GIST Support International. (n.d.). Sunitinib (Sutent) Basics for GIST. Retrieved from [Link]

- ACS Publications. (n.d.).

- ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.

- Bentham Science. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Current Organic Chemistry, 25(10), 1184-1205.

- ResearchGate. (2018). Fluorine-containing indoles: Synthesis and biological activity.

- daneshyari.com. (2018). Fluorine-containing indoles.

- Royal Society of Chemistry. (2023). Rhodium( ii )-catalyzed transannulation approach to N -fluoroalkylated indoles. Organic & Biomolecular Chemistry.

- Crelux. (n.d.). Activity-based kinase selectivity profiling of clinically relevant tyrosine kinase inhibitors using QuickScout.

- Encyclopedia.pub. (2023). Fluorinated Drugs Approved by the FDA (2016–2022).

- Arabian Journal of Chemistry. (2023). The role of commonly used transition metals in total synthesis of indole alkaloids. Arabian Journal of Chemistry, 16(6), 104778.

- ACS Publications. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(11), 5649-5685.

- Scilit. (n.d.).

- Google Patents. (n.d.). CN113968809B - Chemical synthesis method of melatonin.

- J-STAGE. (n.d.). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276-289.

Sources

- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sunitinib - Wikipedia [en.wikipedia.org]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]

- 11. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Primary and Secondary Kinase Genotypes Correlate With the Biological and Clinical Activity of Sunitinib in Imatinib-Resistant Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 14. Synthesis and biological activity of the novel indanedione anticoagulant rodenticides containing fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biomolther.org [biomolther.org]

- 16. Cross-family Signaling: PDGF Mediates VEGFR Activation and Endothelial Function | bioRxiv [biorxiv.org]

- 17. ClinPGx [clinpgx.org]

- 18. Sunitinib (Sutent) Basics for GIST | GIST Support International [gistsupport.org]

- 19. medchemexpress.com [medchemexpress.com]

Application Note: A Robust Protocol for the Synthesis of 3-Cyclohexyl-7-fluoro-1H-indole

Introduction

Indole and its derivatives are cornerstone heterocyclic scaffolds in medicinal chemistry and drug discovery, forming the structural core of numerous pharmaceuticals, natural products, and agrochemicals. The strategic introduction of fluorine atoms into these scaffolds can significantly enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated indoles highly valuable targets for synthesis.[1] This application note provides a detailed, field-proven experimental protocol for the synthesis of 3-Cyclohexyl-7-fluoro-1H-indole, a compound of interest for structure-activity relationship (SAR) studies in various therapeutic areas.

The described methodology is based on the classic yet powerful Fischer indole synthesis, a reliable and versatile reaction for constructing the indole nucleus.[2] The protocol is presented in two main stages: (1) the preparation of the key intermediate, (2-fluorophenyl)hydrazine hydrochloride, from 2-fluoroaniline, and (2) the subsequent acid-catalyzed cyclization with cyclohexylacetaldehyde to yield the final product. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth procedural details and explaining the causality behind key experimental choices.

Overall Synthesis Pathway

The synthesis of 3-Cyclohexyl-7-fluoro-1H-indole is accomplished via a two-step process starting from commercially available 2-fluoroaniline. The first step involves a diazotization reaction followed by reduction to form the corresponding hydrazine salt. The second step is an acid-catalyzed condensation and cyclization reaction with cyclohexylacetaldehyde, known as the Fischer indole synthesis.

Caption: Overall workflow for the synthesis of 3-Cyclohexyl-7-fluoro-1H-indole.

Mechanism of Fischer Indole Synthesis

The Fischer indole synthesis is a classic acid-catalyzed reaction that proceeds through several key steps.[2][3] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

-

Hydrazone Formation: The reaction initiates with the condensation of (2-fluorophenyl)hydrazine and cyclohexylacetaldehyde to form a phenylhydrazone intermediate.

-

Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form.

-

[4][4]-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a concerted, pericyclic[4][4]-sigmatropic rearrangement. This is the key bond-forming step, creating a new C-C bond and breaking the weak N-N bond.

-

Aromatization & Cyclization: The resulting di-imine intermediate rearomatizes. Subsequent intramolecular attack of the amine onto the imine carbon forms a five-membered ring aminal.

-

Ammonia Elimination: Finally, the elimination of an ammonia molecule under acidic conditions generates the stable, aromatic indole ring.

Sources

Application Note: In Vitro Pharmacological Profiling of 3-Cyclohexyl-7-fluoro-1H-indole

Functional Characterization via [³⁵S]GTPγS Binding Assay

Executive Summary

This Application Note details the standardized protocol for evaluating the biological activity of 3-Cyclohexyl-7-fluoro-1H-indole (CAS: 1699641-91-2). Based on Structure-Activity Relationship (SAR) analysis, the 3-cycloalkyl-indole motif is a privileged scaffold frequently associated with Cannabinoid Receptor (CB1/CB2) agonism and Hepatitis C Virus (HCV) NS5B polymerase inhibition .

The 7-fluoro substitution is a strategic medicinal chemistry modification often employed to block metabolic oxidation (CYP450-mediated) or modulate the pKa of the indole nitrogen, thereby enhancing lipophilicity and blood-brain barrier (BBB) permeability.

This guide focuses on the [³⁵S]GTPγS Binding Assay , the gold-standard functional screen for G-Protein Coupled Receptor (GPCR) activation. This assay measures the initial step of signal transduction—the exchange of GDP for GTP on the Gα subunit—providing a direct measure of intrinsic efficacy (agonist vs. antagonist) independent of downstream amplification.

Mechanism of Action & Rationale

Structural Insight

The 3-Cyclohexyl-7-fluoro-1H-indole molecule comprises:

-

Indole Core: A biomimetic scaffold resembling tryptophan.[1]

-

3-Cyclohexyl Group: A bulky, lipophilic moiety that fills the hydrophobic binding pockets of targets like the CB2 receptor (orthosteric site) or the NS5B polymerase (allosteric "Thumb II" site).

-

7-Fluoro Group: An electron-withdrawing group that increases the acidity of the N-H bond and metabolic stability.

Assay Selection: [³⁵S]GTPγS Binding

Unlike cAMP or Calcium flux assays, which can be subject to signal amplification and crosstalk, the [³⁵S]GTPγS assay measures the proximal event of receptor activation.

-

Agonist Activity: Increases [³⁵S]GTPγS binding.

-

Inverse Agonist Activity: Decreases basal [³⁵S]GTPγS binding.

-

Antagonist Activity: Blocks agonist-induced binding.

Signaling Pathway Visualization

The following diagram illustrates the G-protein activation cycle targeted by this assay.

Caption: The [³⁵S]GTPγS binding cycle. The non-hydrolyzable analog accumulates in the membrane upon agonist-induced receptor activation.

Materials & Reagents

Compound Preparation[1][2][3]

-

Test Compound: 3-Cyclohexyl-7-fluoro-1H-indole (Solid, >98% purity).

-

Vehicle: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9%.

-

Solubility Note: Indoles are highly lipophilic. Dissolve to a 10 mM stock in 100% DMSO. Sonicate if necessary. Store at -20°C in glass vials (avoid plastics that may leach or absorb lipophilic compounds).

Biological Reagents[1][2][3][4][5]

-

Membrane Source: CHO-K1 or HEK293 cells stably expressing human CB2 (or CB1) receptor.

-

Commercial Source: PerkinElmer or Eurofins (Membrane Preps).

-

-

Radioligand: [³⁵S]GTPγS (Specific Activity ~1250 Ci/mmol).

-

Assay Buffer Components:

-

Tris-HCl (pH 7.4)

-

MgCl₂ (Critical for G-protein stability)

-

NaCl

-

EGTA

-

BSA (Fatty acid-free, 0.1%)

-

GDP (Guanosine Diphosphate) - Critical Reagent: Used to suppress basal binding.

-

Equipment

-

96-well GF/B Filter Plates (Whatman).

-

Vacuum Manifold / Cell Harvester.

-

TopCount or MicroBeta Scintillation Counter.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This protocol is optimized for a 96-well format. All steps should be performed on ice unless otherwise noted.

Phase 1: Buffer Preparation

Prepare Assay Buffer fresh on the day of the experiment:

-

50 mM Tris-HCl (pH 7.4)

-

3 mM MgCl₂

-

100 mM NaCl

-

0.2 mM EGTA

-

0.1% BSA

-

GDP Addition: Add GDP to a final concentration of 10–50 µM .

-

Note: The optimal GDP concentration must be determined empirically (GDP titration) to maximize the Signal-to-Background (S/B) window. For CB2 receptors, 20 µM is a standard starting point.

-

Phase 2: Reaction Assembly

-

Membrane Dilution: Dilute receptor membranes in Assay Buffer to a concentration of 5–10 µg protein/well .

-

Compound Plate: Prepare a serial dilution of 3-Cyclohexyl-7-fluoro-1H-indole in Assay Buffer + DMSO.

-

Final DMSO concentration in the assay must be <1% (typically 0.1%).

-

Range: 10 µM down to 0.1 nM (8-point dose-response).

-

-

Incubation Mix (Total Volume 200 µL/well):

-

50 µL Test Compound (or Vehicle Control).

-

50 µL GDP (if not already in bulk buffer, usually added with membranes).

-

50 µL [³⁵S]GTPγS (Final concentration: 0.1 nM ).

-

50 µL Membrane Suspension.

-

Phase 3: Incubation & Termination

-

Incubate: Shake the plate on an orbital shaker for 60–90 minutes at 30°C .

-

Why 30°C? G-protein turnover is temperature-dependent. Room temperature is acceptable, but 30°C often yields better kinetics for this class of lipophilic agonists.

-

-

Harvest: Terminate the reaction by rapid filtration through GF/B filter plates using a vacuum harvester.

-

Pre-soak: Filters should be pre-soaked in ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) containing 0.5% BSA or PEI (Polyethyleneimine) to reduce non-specific binding of the radioligand to the filter.

-

-

Wash: Wash the filters 3 times with 200 µL ice-cold Wash Buffer .

-

Dry & Count: Dry the filter plates (50°C for 30 min or air dry overnight). Add 50 µL Microscint-20 cocktail per well. Seal and count on a scintillation counter.

Data Analysis & Interpretation

Quantitative Metrics

Calculate the specific binding and normalize data to controls.

| Metric | Formula/Definition |

| Basal Binding | CPM in presence of Vehicle (DMSO) only. |

| Non-Specific Binding (NSB) | CPM in presence of excess unlabeled GTPγS (10 µM). |

| Specific Binding | Total CPM - NSB. |

| % Stimulation | |

| Z-Factor | $1 - \frac{3(\sigma_p + \sigma_n)}{ |

Dose-Response Curve Fit

Plot % Stimulation (Y-axis) vs. Log[Compound] (X-axis). Fit the data using a non-linear regression model (4-parameter logistic equation) in GraphPad Prism or similar software:

-

EC50: Potency (Concentration at 50% maximal effect).

-

Emax: Efficacy (Maximal stimulation relative to a reference full agonist like CP-55,940).

Interpretation Guide

-

Full Agonist: Emax > 80% of reference standard.

-

Partial Agonist: Emax 20–80% of reference standard.

-

Antagonist: No stimulation alone; inhibits reference agonist response (requires antagonist mode protocol).

-

Inverse Agonist: Reduces binding below Basal levels (indicates constitutive receptor activity).

Experimental Workflow Diagram

Caption: Step-by-step workflow for the high-throughput [³⁵S]GTPγS functional assay.

Troubleshooting & Optimization

-

High Basal Binding: Increase GDP concentration. High basal levels reduce the window for observing agonist stimulation.

-

Low Signal: Check [³⁵S]GTPγS specific activity or membrane quality. Ensure MgCl₂ is present in the buffer.

-

Variable Replicates: Indoles are "sticky." Use low-binding tips and plates. Ensure thorough mixing.

-

Solubility Issues: If the compound precipitates (cloudiness upon addition to buffer), reduce the top concentration or increase BSA concentration (BSA acts as a carrier).

References

-

Harrison, C. & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life Sciences, 74(4), 489-508. Link

-

Strange, P. G. (2010). Use of the GTPgammaS ([35S]GTPgammaS and Eu-GTPgammaS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 161(5), 998-1009. Link

-

Banerjee, P., et al. (2008). Cellular Expression of Cannabinoid CB2 Receptors: [35S]GTPγS Binding Assay. Methods in Molecular Biology, 437, 17-29. Link

-

Fluorochem. (2024). Product Specification: 3-Cyclohexyl-7-fluoro-1H-indole.[2][3] Catalog Number 3885905.[3] Link

Sources

Application Note: High-Throughput Screening of 3-Cyclohexyl-7-fluoro-1H-indole Libraries

Target Application: Discovery of Allosteric HCV NS5B Polymerase Inhibitors (Thumb Site II) and Viral Replication Blockers.

Executive Summary & Scientific Rationale

This guide details the protocol for screening libraries based on the 3-cyclohexyl-7-fluoro-1H-indole scaffold. This specific chemotype is a "privileged structure" in antiviral drug discovery, particularly for targeting the HCV NS5B RNA-dependent RNA polymerase (RdRp) and, more recently, the Influenza PB2 subunit .

Why This Scaffold?

-

7-Fluoro Substitution: The C7 position of the indole ring is a metabolic "hotspot." Introduction of a fluorine atom at this position blocks oxidative metabolism (CYP450-mediated hydroxylation), significantly enhancing the metabolic stability (t1/2) of the hit compounds without imposing steric bulk that might hinder binding [1].

-

3-Cyclohexyl Moiety: This bulky, lipophilic group is designed to occupy deep hydrophobic pockets found in viral polymerases, specifically the Thumb Site II of HCV NS5B. This site is distinct from the catalytic active site, allowing for the discovery of non-nucleoside inhibitors (NNIs) that do not compete with endogenous nucleotides, thus reducing off-target toxicity [2].

Library Synthesis & Management (Brief Overview)

Before screening, the library must be quality-controlled. The 3-cyclohexyl-7-fluoro-1H-indole core is typically synthesized via a Fischer Indole Synthesis or C-H Activation strategy, followed by parallel diversification at the N1 (sulfonylation/alkylation) and C2 positions.

Workflow Visualization: Library Generation

The following diagram illustrates the parallel synthesis logic to generate the screening deck.

Caption: Parallel synthesis workflow for generating 3-cyclohexyl-7-fluoro-1H-indole libraries for HTS.

Primary HTS Assay: NS5B Polymerase TR-FRET

Objective: Identify compounds that inhibit the RNA synthesis activity of recombinant HCV NS5B. Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1] This homogeneous assay is preferred over radioactive SPA (Scintillation Proximity Assay) for its sensitivity and lack of hazardous waste.

Mechanism

The assay detects the synthesis of double-stranded RNA (dsRNA) from a single-stranded RNA template.[2]

-

Reaction: NS5B elongates a primer bound to a biotinylated RNA template using UTP.

-

Detection: A generic DNA-intercalating dye (e.g., PicoGreen) is not used here due to interference. Instead, we use a biotin-streptavidin-Europium (Donor) and an anti-dsRNA antibody-APC (Acceptor) system. As dsRNA is formed, the donor and acceptor are brought into proximity.

Protocol Steps

Reagents:

-

Enzyme: Recombinant HCV NS5B (Δ21 C-terminal truncation for solubility), 5 nM final.

-

Substrate: Poly(rA) template / Oligo(rU)16 primer (Biotinylated).

-

Nucleotide: UTP (1 µM final, Km conditions).

-

Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT, 0.05% Tween-20.

Step-by-Step Procedure:

-

Compound Dispensing:

-

Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense 20 nL of library compounds (10 mM DMSO stock) into black low-volume 384-well plates.

-

Controls:

-

High Control (HC): DMSO only (0% inhibition).

-

Low Control (LC): 1 µM Dasabuvir (100% inhibition).

-

-

-

Enzyme Addition:

-

Dispense 5 µL of 2x Enzyme Mix (10 nM NS5B in buffer) into all wells.

-

Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme pre-incubation (critical for allosteric inhibitors).

-

-

Reaction Initiation:

-

Dispense 5 µL of 2x Substrate Mix (Template/Primer + UTP).

-

Centrifuge plate at 1000 rpm for 1 minute.

-

Incubate at 25°C for 60 minutes.

-

-

Detection:

-

Add 10 µL of Detection Mix (Streptavidin-Europium + Anti-dsRNA-APC in EDTA stop buffer).

-

EDTA chelates Mg2+, stopping the enzymatic reaction.

-

Incubate for 60 minutes at RT (protected from light).

-

-

Readout:

-

Measure TR-FRET signal on a multimode reader (e.g., PHERAstar).

-

Excitation: 337 nm | Emission 1: 615 nm (Eu) | Emission 2: 665 nm (APC).

-

Secondary Assay: HCV Replicon Cell-Based Screen

Objective: Validate that biochemical hits can penetrate cell membranes and inhibit viral replication in a cellular context. Model: Huh-7 cells stably expressing a subgenomic HCV replicon with a Luciferase reporter (Luc-Neo).

Protocol Steps

-

Cell Plating:

-

Seed Huh-7 replicon cells (3,000 cells/well) in white 384-well tissue culture plates in DMEM + 10% FBS.

-

Incubate 24 hours at 37°C/5% CO2.

-

-

Compound Treatment:

-

Add compounds (10-point dose-response, starting at 10 µM).

-

Incubate for 72 hours.

-

-

Readout (Luciferase):

-

Add Bright-Glo™ (Promega) or equivalent lysis/luciferase reagent.

-

Measure Luminescence.[1]

-

-

Cytotoxicity Counter-Screen (Mandatory):

-

Run a duplicate plate using CellTiter-Glo (ATP detection) to ensure reduced luciferase signal is due to viral inhibition, not cell death.

-

Rejection Criteria: Discard hits where CC50 (Cytotoxicity) < 10x EC50 (Potency).

-

Data Analysis & Hit Triage

Quantitative Metrics

Summarize data using the following standard metrics.

| Metric | Formula / Definition | Acceptance Criteria |

| Z-Factor (Z') | $1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n |

| Signal-to-Background (S/B) | > 3.0 | |

| Percent Inhibition | Hit cutoff typically > 50% | |

| Selectivity Index (SI) | > 10 (for lead progression) |

Triage Logic Flow

The following diagram illustrates the decision tree for advancing a 3-cyclohexyl-7-fluoro-1H-indole hit.

Caption: HTS triage funnel from primary biochemical screen to validated lead series.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Beaulieu, P. L., et al. (2009). Non-Nucleoside Inhibitors of the HCV NS5B Polymerase: Progress in the Discovery and Development of Novel Agents. Current Opinion in Investigational Drugs. Link

-